2,2,2-Trichloroethyl dichlorophosphate

Descripción general

Descripción

2,2,2-Trichloroethyl dichlorophosphate is a chemical compound with the molecular formula C2H2Cl5O2P and a molecular weight of 266.27 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

2,2,2-Trichloroethyl dichlorophosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

2,2,2-Trichloroethyl dichlorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

Oxidation and Reduction: It can participate in oxidation-reduction reactions under specific conditions.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Overview

- Chemical Formula : C₂H₂Cl₅O₂P

- Molecular Weight : 266.27 g/mol

- CAS Number : 18868-46-7

Chemistry

In the realm of organic synthesis, 2,2,2-trichloroethyl dichlorophosphate serves as a versatile reagent for preparing various phosphorus-containing compounds. Its ability to act as a phosphorylating agent makes it valuable in synthesizing protected nucleotides and other phosphorylated derivatives.

Biology

The compound is employed in biochemical studies for modifying biomolecules. It has been investigated for its potential to:

- Inhibit Enzymes : Particularly acetylcholinesterase, which is crucial for neurotransmission.

- Participate in Phosphorylation Reactions : Affecting signal transduction pathways within cells.

Industry

In industrial applications, this compound is utilized in the production of:

- Flame Retardants : Enhancing the fire resistance of materials.

- Plasticizers : Improving the flexibility and durability of plastics.

The biological activity of this compound has been studied extensively:

- Acute Toxicity : Demonstrated acute toxicity in various organisms; lethal concentration values vary by species.

- Chronic Effects : Long-term exposure may lead to neurotoxic effects and reproductive toxicity.

- Environmental Persistence : The compound exhibits resistance to biodegradation.

Neurotoxicity Assessment

Research indicates that exposure to this compound can lead to neurotoxic effects in laboratory animals. Studies have shown alterations in behavior and neurological function following prolonged exposure.

Aquatic Toxicology

Investigations into the impact on aquatic life have revealed significant toxicity levels in fish and other marine organisms. The compound's persistence in water bodies raises concerns regarding bioaccumulation.

Cellular Studies

Cellular assays have demonstrated that this compound can induce oxidative stress through reactive oxygen species generation. This process may lead to apoptosis and cellular damage.

Mecanismo De Acción

The mechanism of action of phosphorodichloridic acid, 2,2,2-trichloroethyl ester involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparación Con Compuestos Similares

2,2,2-Trichloroethyl dichlorophosphate can be compared with other similar compounds such as:

Carbonochloridic acid, 2,2,2-trichloroethyl ester: This compound has a similar structure but different reactivity and applications.

Phosphorodichloridic acid, ethyl ester: This compound has a different alkyl group, leading to variations in its chemical properties and uses.

This compound is unique due to its specific reactivity and the presence of the trichloroethyl group, which imparts distinct properties compared to other phosphorus-containing compounds.

Actividad Biológica

2,2,2-Trichloroethyl dichlorophosphate (TCEP) is an organophosphorus compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of TCEP, examining its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

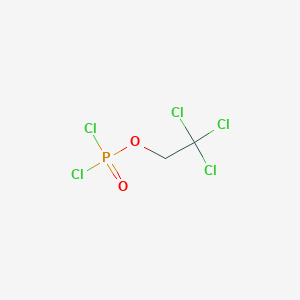

TCEP is characterized by its trichloroethyl group and dichlorophosphate moiety. Its chemical structure can be represented as follows:

This structure imparts unique reactivity and biological interactions that are critical to understanding its effects.

Mechanisms of Biological Activity

TCEP exhibits biological activity primarily through its interaction with enzymes and cellular components. The following mechanisms have been identified:

- Enzyme Inhibition : TCEP has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Phosphorylation : The compound can participate in phosphorylation reactions, potentially affecting signal transduction pathways within cells .

- Reactive Oxygen Species (ROS) Generation : TCEP can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis .

Toxicological Profile

The toxicological profile of TCEP is significant due to its potential environmental impact and health risks. Key findings include:

- Acute Toxicity : Studies indicate that TCEP can cause acute toxicity in various organisms, including aquatic species. The lethal concentration (LC50) values vary depending on the species and exposure duration .

- Chronic Effects : Long-term exposure may lead to neurotoxic effects, reproductive toxicity, and carcinogenicity in laboratory animals .

- Environmental Persistence : TCEP is resistant to biodegradation, raising concerns about its accumulation in ecosystems .

Case Studies

Several studies have explored the biological effects of TCEP in different contexts:

- Neurotoxicity Assessment :

- Aquatic Toxicology :

- Cellular Studies :

Data Table: Summary of Biological Activity

Propiedades

IUPAC Name |

1,1,1-trichloro-2-dichlorophosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl5O2P/c3-2(4,5)1-9-10(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXWVOZHVCJRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066433 | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18868-46-7 | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18868-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.